molecular formula C14H12N2O5S3 B2507236 (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881828-63-3

(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2507236
CAS No.: 881828-63-3
M. Wt: 384.44
InChI Key: JOBFJVGMBTWUBI-KHPPLWFESA-N
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Description

(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H12N2O5S3 and its molecular weight is 384.44. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S3/c1-7-2-3-9-8(6-7)10(12(17)15-9)11-13(18)16(14(22)23-11)4-5-24(19,20)21/h2-3,6,18H,4-5H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQUCBMQSRHCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex molecule that has garnered interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the indole moiety enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. For instance, related compounds showed activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound 80.004–0.03Enterobacter cloacaeE. coli
Compound 120.011Pseudomonas aeruginosaM. flavus

Antifungal Activity

The antifungal efficacy of similar thiazolidinone derivatives was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL. Compounds were tested against various fungal strains, with Trichoderma viride showing high sensitivity compared to more resistant strains like Aspergillus fumigatus .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound 150.004–0.06Trichoderma virideAspergillus fumigatus

Anticancer Activity

Thiazolidinone derivatives have been reported to exhibit moderate to strong antiproliferative effects in various cancer cell lines, particularly in leukemia models. Studies indicated that certain compounds induced apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays . The structure–activity relationship (SAR) studies revealed that electron-donating groups on the thiazolidinone moiety significantly enhanced cytotoxicity.

Case Study: Anticancer Effects
In one study, two specific derivatives (5e and 5k) were evaluated for their anticancer properties, demonstrating significant cytotoxic effects with IC50 values indicating potent activity against human leukemia cell lines .

The mechanism underlying the antibacterial activity appears to be linked to the inhibition of key bacterial enzymes such as MurB in E. coli, while antifungal activity may involve the inhibition of lanosterol demethylase . These insights into the mechanisms provide a basis for further development of these compounds as therapeutic agents.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound A0.004–0.03Enterobacter cloacaeE. coli
Compound B0.011Pseudomonas aeruginosaM. flavus

In studies, the minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Antifungal Activity

The antifungal efficacy of similar thiazolidinone derivatives has also been notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound C0.004–0.06Trichoderma virideAspergillus fumigatus

Compounds were tested against various fungal strains, demonstrating high sensitivity compared to more resistant strains like Aspergillus fumigatus .

Anticancer Activity

Thiazolidinone derivatives have been reported to exhibit moderate to strong antiproliferative effects in various cancer cell lines, particularly in leukemia models. Certain compounds induced apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays.

Case Study: Anticancer Effects

In one study involving two specific derivatives (5e and 5k), significant cytotoxic effects were observed with IC50 values indicating potent activity against human leukemia cell lines . The structure–activity relationship (SAR) studies revealed that electron-donating groups on the thiazolidinone moiety significantly enhanced cytotoxicity.

The mechanism underlying the antibacterial activity appears to be linked to the inhibition of key bacterial enzymes such as MurB in E. coli, while antifungal activity may involve the inhibition of lanosterol demethylase . These insights provide a basis for further development of these compounds as therapeutic agents.

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